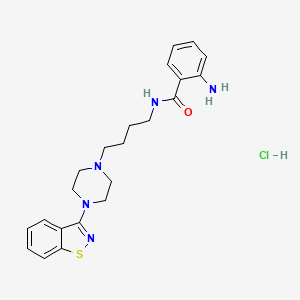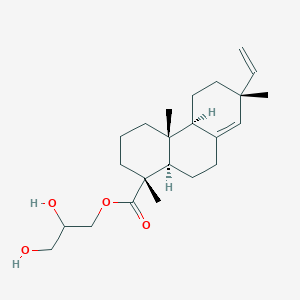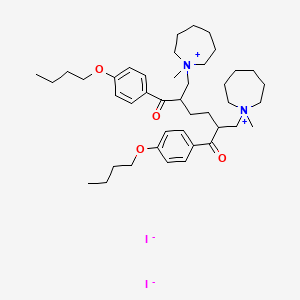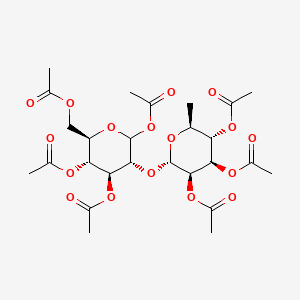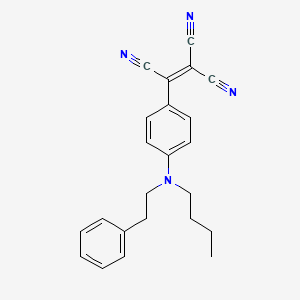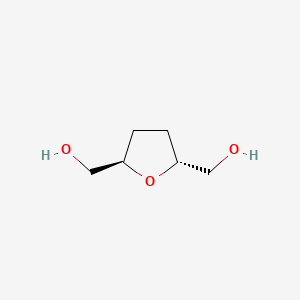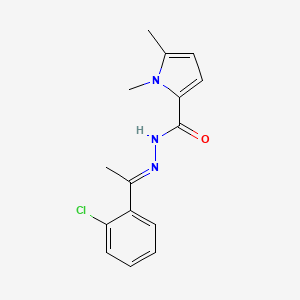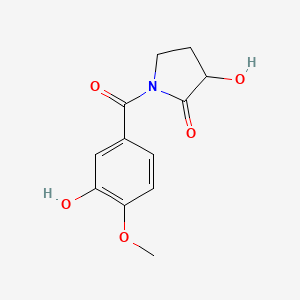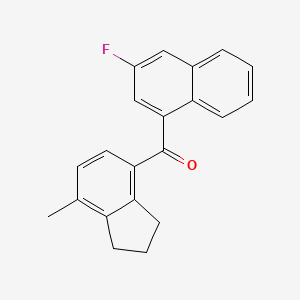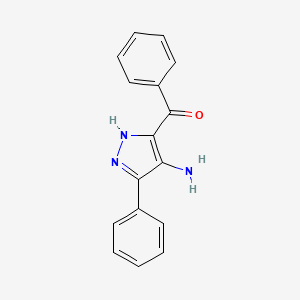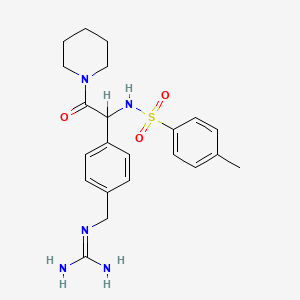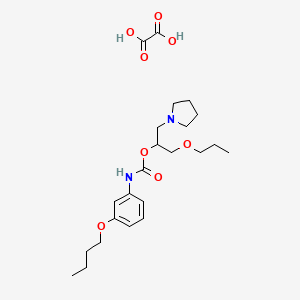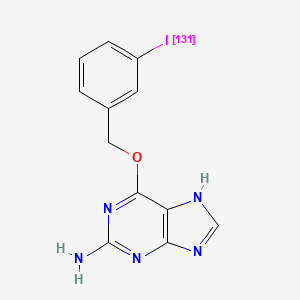
O(6)-(3-Iodobenzyl)guanine I-131
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O(6)-(3-Iodobenzyl)guanine I-131 is a radiopharmaceutical compound that combines the properties of O(6)-(3-Iodobenzyl)guanine with the radioactive isotope Iodine-131. This compound is primarily used in the field of nuclear medicine for diagnostic and therapeutic purposes, particularly in the treatment of certain types of cancer. The radioactive iodine component allows for targeted radiation therapy, while the guanine derivative aids in the selective targeting of cancer cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O(6)-(3-Iodobenzyl)guanine I-131 typically involves the iodination of a benzylguanine precursor. The process begins with the preparation of O(6)-(3-Iodobenzyl)guanine, which is then labeled with Iodine-131. The iodination reaction is usually carried out under mild conditions to ensure the stability of the compound. Common reagents used in this process include iodine monochloride (ICl) or sodium iodide (NaI) in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing the production of unwanted by-products. High-performance liquid chromatography (HPLC) is often employed for the purification of the final product to ensure its suitability for medical applications .
化学反応の分析
Types of Reactions
O(6)-(3-Iodobenzyl)guanine I-131 undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, particularly involving the iodine moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioether derivatives, while oxidation reactions may produce iodinated by-products .
科学的研究の応用
O(6)-(3-Iodobenzyl)guanine I-131 has a wide range of scientific research applications, including:
Chemistry: Used as a radiolabeling agent for studying molecular interactions and reaction mechanisms.
Biology: Employed in the investigation of DNA repair mechanisms and the role of guanine derivatives in cellular processes.
Medicine: Primarily used in the treatment of neuroendocrine tumors, thyroid cancer, and other malignancies that take up iodine. .
作用機序
The mechanism of action of O(6)-(3-Iodobenzyl)guanine I-131 involves the selective uptake of the compound by cancer cells, followed by the emission of beta particles from the radioactive iodine. These beta particles cause localized damage to the DNA of the cancer cells, leading to cell death. The guanine derivative component enhances the selectivity of the compound for cancer cells, thereby minimizing damage to healthy tissues .
類似化合物との比較
Similar Compounds
Metaiodobenzylguanidine (MIBG): Another radiopharmaceutical that targets neuroendocrine tumors and is labeled with Iodine-131.
Iodine-123 Labeled Compounds: Used primarily for diagnostic imaging due to their lower radiation dose compared to Iodine-131
Uniqueness
O(6)-(3-Iodobenzyl)guanine I-131 is unique in its combination of a guanine derivative with radioactive iodine, providing both diagnostic and therapeutic capabilities. Its selective targeting of cancer cells and the potent beta emission from Iodine-131 make it particularly effective for treating certain types of cancer .
特性
CAS番号 |
321195-50-0 |
|---|---|
分子式 |
C12H10IN5O |
分子量 |
371.15 g/mol |
IUPAC名 |
6-[(3-(131I)iodanylphenyl)methoxy]-7H-purin-2-amine |
InChI |
InChI=1S/C12H10IN5O/c13-8-3-1-2-7(4-8)5-19-11-9-10(16-6-15-9)17-12(14)18-11/h1-4,6H,5H2,(H3,14,15,16,17,18)/i13+4 |
InChIキー |
IRRAGWYGQHFFCC-IQTOPCCNSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[131I])COC2=NC(=NC3=C2NC=N3)N |
正規SMILES |
C1=CC(=CC(=C1)I)COC2=NC(=NC3=C2NC=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



